molecular formula C9H9N3O3S B11522149 methyl N-[(2-nitrophenyl)carbonyl]carbamimidothioate

methyl N-[(2-nitrophenyl)carbonyl]carbamimidothioate

Cat. No.: B11522149
M. Wt: 239.25 g/mol
InChI Key: CEUNETKZMDXPEW-UHFFFAOYSA-N
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Description

N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE is a chemical compound that features a nitrobenzamide core with a methylsulfanylmethanimidoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE typically involves the reaction of 2-nitrobenzoyl chloride with N-[(methylsulfanyl)methanimidoyl]amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(methylsulfanyl)methanimidoyl]carbamate
  • Methylsulfanyl derivatives of nickel bis(dicarbollide)

Uniqueness

N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for developing new chemical entities with diverse applications .

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

methyl N'-(2-nitrobenzoyl)carbamimidothioate

InChI

InChI=1S/C9H9N3O3S/c1-16-9(10)11-8(13)6-4-2-3-5-7(6)12(14)15/h2-5H,1H3,(H2,10,11,13)

InChI Key

CEUNETKZMDXPEW-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC(=O)C1=CC=CC=C1[N+](=O)[O-])N

Origin of Product

United States

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